A-FABP Inhibitory Potency: N-Benzyl vs. N-Propyl Cyclohepta[b]indole
In a direct comparison using the same scintillation proximity assay (SPA) format, the N-benzyl derivative (target compound) inhibits human A-FABP with an IC₅₀ of 96 nM, whereas the N-propyl analog (BDBM50247992) exhibits an IC₅₀ of 430 nM [1]. This represents a 4.5-fold greater potency conferred solely by the benzyl substituent. The N-propyl compound also shows a weaker IC₅₀ of 580 nM in a fluorescence polarization (FP) assay, confirming that the potency deficit is assay-independent [2].
| Evidence Dimension | A-FABP Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 96 nM (SPA) |
| Comparator Or Baseline | 5-Propyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole IC₅₀ = 430 nM (SPA); 580 nM (FP) |
| Quantified Difference | 4.5-fold greater potency for N-benzyl over N-propyl in SPA |
| Conditions | Inhibition of recombinant human A-FABP; scintillation proximity assay; BindingDB dataset from Barf et al. 2009 study |
Why This Matters
The N-benzyl group is a critical pharmacophoric element; replacing it with a simple alkyl chain results in a substantial drop in activity, making the target compound the minimal potent scaffold for A-FABP inhibitor programs.
- [1] BindingDB. BDBM50248191 (target) IC₅₀ 96 nM; BDBM50247992 (comparator) IC₅₀ 430 nM against human A-FABP by SPA. View Source
- [2] BindingDB. BDBM50248191 IC₅₀ 590 nM; BDBM50247992 IC₅₀ 450 nM against human A-FABP by FP assay. View Source
